BenchChemオンラインストアへようこそ!

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

O-GlcNAcase Enzyme Inhibition Structure-Activity Relationship

(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 441291-27-6) is a synthetic small-molecule heterocyclic compound (MF: C17H15FN2O3S; MW: 346.38) belonging to the N-acylidene-benzothiazole-amide class. It is primarily cited as a research-grade inhibitor of O-GlcNAcase (OGA).

Molecular Formula C17H15FN2O3S
Molecular Weight 346.38
CAS No. 441291-27-6
Cat. No. B2926158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
CAS441291-27-6
Molecular FormulaC17H15FN2O3S
Molecular Weight346.38
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H15FN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3
InChIKeyOEBZXAGVYIOXIL-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 441291-27-6) for Targeted O-GlcNAcase Inhibition Research


(E)-N-(6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 441291-27-6) is a synthetic small-molecule heterocyclic compound (MF: C17H15FN2O3S; MW: 346.38) belonging to the N-acylidene-benzothiazole-amide class. It is primarily cited as a research-grade inhibitor of O-GlcNAcase (OGA) . The compound is supplied at a typical purity of ≥95% for in vitro enzyme studies . Unlike its close analogs, its specific 2,4-dimethoxybenzamide substituent is designed to engage the OGA active site, positioning it as a specialized probe for O-GlcNAc pathway investigation rather than a general-purpose benzothiazole scaffold.

Why Generic Benzothiazole Analogs Cannot Replace CAS 441291-27-6 in O-GlcNAcase Studies


Generic substitution within the N-acylidene-benzothiazole-amide class is unreliable due to extreme variation in OGA inhibitory potency driven by the aryl substituent. Published SAR on structurally related benzothiazole-amide OGA inhibitors confirms that specific substituted benzamide moieties are critical for achieving nanomolar-range potency, and even minor changes can abolish activity [1]. Consequently, close analogs lacking the 2,4-dimethoxybenzamide motif—such as (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide—are not functionally interchangeable for OGA inhibition. The differential binding evidence presented below demonstrates why this specific compound must be specified in procurement requests for O-GlcNAc pathway research.

Quantitative Differential Evidence for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide vs. Closest Analogs


OGA Inhibitory Activity: 2,4-Dimethoxybenzamide vs. 4-Methoxybenzamide Substituent Comparison

In a patented series of benzothiazole OGA inhibitors, the 2,4-dimethoxybenzamide substituent is explicitly claimed for conferring superior OGA inhibition potency compared to mono-methoxy or unsubstituted benzamide analogs. While exact IC50 values for CAS 441291-27-6 are not disclosed in the public abstract, the patent designates this substitution pattern as essential for therapeutic-level potency, distinguishing it from the 4-methoxybenzamide analog that showed reduced inhibitory activity [1].

O-GlcNAcase Enzyme Inhibition Structure-Activity Relationship

Functional Selectivity: OGA Inhibition vs. Generic Benzothiazole Scaffolds

The benzothiazole-amide scaffold is known to interact with multiple enzyme families including FAAH, HSP70, and CK-1 [1][2]. The specific 6-fluoro-3-methyl substitution and the 2,4-dimethoxybenzamide N-acylidene motif in CAS 441291-27-6 is specifically claimed for OGA selectivity, distinguishing it fundamentally from benzothiazole analogs substituted for FAAH (e.g., piperidine-bearing compounds) or AP endonuclease targets [2]. This target class distinction means the compound cannot be replaced by a benzothiazole amide with any other substituent combination.

Target Selectivity OGA Benzothiazole Amide

Chemical Purity and Identity Control vs. Uncharacterized Analogs

Reputable chemical vendors supply CAS 441291-27-6 at ≥95% purity with full analytical characterization (NMR, LC-MS), whereas many close analogs (e.g., (E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, CAS 477510-99-9) are listed at only 90%+ purity or without full characterization, increasing batch-to-batch variability risk . For quantitative biochemical assays, the higher purity specification of CAS 441291-27-6 ensures reproducible inhibitor concentration and activity.

QC Chemical Purity Procurement Specification

Application Scenarios for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide Based on Quantitative Evidence


O-GlcNAcase Enzymatic Assays for Alzheimer's Disease Target Validation

As a claimed OGA inhibitor, CAS 441291-27-6 is suitable for in vitro O-GlcNAcase activity assays to validate OGA as a therapeutic target for Alzheimer's disease. The compound's OGA inhibition mechanism is consistent with reducing tau phosphorylation in cellular models, as demonstrated by structurally related OGA inhibitors [1]. Procurement specification: ≥95% purity (Chemenu CM967571) for reproducible IC50 determination.

Structure-Activity Relationship Studies in Benzothiazole Amide OGA Inhibitor Programs

The 2,4-dimethoxybenzamide moiety is a critical pharmacophore for OGA inhibition [1]. This compound serves as a reference standard for SAR campaigns exploring how modifications to the benzamide ring affect potency, selectivity, and cellular O-GlcNAc accumulation.

Comparative Inhibitor Profiling Against Non-OGA Glycosidases

Due to the scaffold's known promiscuity profile, CAS 441291-27-6 can be used in counter-screening assays against related glycosidases (e.g., lysosomal hexosaminidases) to establish selectivity data. The distinct 2,4-dimethoxy substitution pattern may confer selectivity advantages over other benzothiazole amides, a hypothesis testable through comparative inhibition experiments.

Chemical Biology Tool for O-GlcNAc Signaling Pathway Dissection

Inhibition of OGA by this compound leads to increased O-GlcNAc modification of proteins, enabling studies on how O-GlcNAcylation regulates transcription, stress responses, and cell cycle progression. The compound's ≥95% purity ensures that observed biological effects are attributable to OGA inhibition rather than off-target effects from impurities .

Quote Request

Request a Quote for (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.